N-PHENYL-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA
Overview
Description
N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenyl group, a trimethoxybenzyl group, and a piperidyl group attached to the urea moiety
Preparation Methods
The synthesis of N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 3,4,5-trimethoxybenzylamine with phenyl isocyanate under mild conditions can yield the desired product . Another method involves the use of potassium isocyanate in water, which provides a catalyst-free and scalable synthesis route . Industrial production methods typically focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidyl groups, using reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA can be compared with other similar compounds, such as:
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine: This compound has a similar trimethoxybenzyl group but differs in its overall structure and properties.
1-Phenyl-3-(3,4,5-trimethoxybenzyl)urea: This compound shares the phenyl and trimethoxybenzyl groups but has a different arrangement of atoms. The uniqueness of N-PHENYL-N’-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-3-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-13-16(14-20(28-2)21(19)29-3)15-25-11-9-18(10-12-25)24-22(26)23-17-7-5-4-6-8-17/h4-8,13-14,18H,9-12,15H2,1-3H3,(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTICZRQQMMRMOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)NC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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